molecular formula C15H14N2O2 B186060 2-Benzyl-5-nitroisoindoline CAS No. 127168-68-7

2-Benzyl-5-nitroisoindoline

Cat. No. B186060
M. Wt: 254.28 g/mol
InChI Key: YOSBGQUETRDJDU-UHFFFAOYSA-N
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Patent
US05026856

Procedure details

7.23 g of 2-benzyl-5-nitroisoindoline was dissolved into 100 ml of methanol and to the solution was added 1.5 g of 10% palladium on carbon. The mixture was stirred under a hydrogen gas stream under atmospheric pressure for 2 days at room temperature and another 5 days at 40° C. The catalyst was removed by filtration and the filtrate was concentrated. The residue was purified by vacuum distillation (bath temperature: 150°-180° C., pressure: 0.1 mmHg) to obtain 2.94 g of 5-aminoisoindoline.
Quantity
7.23 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[C:13]([N+:17]([O-])=O)[CH:14]=2)[CH2:9]1)C1C=CC=CC=1>[Pd].CO>[NH2:17][C:13]1[CH:14]=[C:15]2[C:10](=[CH:11][CH:12]=1)[CH2:9][NH:8][CH2:16]2

Inputs

Step One
Name
Quantity
7.23 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2=CC=C(C=C2C1)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred under a hydrogen gas stream under atmospheric pressure for 2 days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
another 5 days
Duration
5 d
CUSTOM
Type
CUSTOM
Details
at 40° C
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISTILLATION
Type
DISTILLATION
Details
The residue was purified by vacuum distillation (bath temperature: 150°-180° C., pressure: 0.1 mmHg)

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
NC=1C=C2CNCC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.94 g
YIELD: CALCULATEDPERCENTYIELD 77.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.